4-Chloro-2-ethylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the thienopyrimidine core makes this compound unique
Mechanism of Action
Target of Action
4-Chloro-2-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and are often implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction results in the inhibition of the targeted kinases, thereby disrupting the disease pathways they are involved in .
Result of Action
The inhibition of specific kinases by this compound disrupts cell signaling pathways, leading to potential therapeutic effects. For instance, the compound has been found to have anticancer properties . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-ethylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling and regulation . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival . Moreover, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can prevent the enzymes from catalyzing their respective reactions, thereby altering cellular processes. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and metabolism, making this compound a valuable tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with long-term exposure leading to sustained changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity . These interactions are crucial for the compound’s efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, where it interacts with DNA and RNA to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism . These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylthiophene-3-carboxylic acid with guanidine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems with enhanced biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-ethylthieno[2,3-d]pyrimidine or 4-alkoxy-2-ethylthieno[2,3-d]pyrimidine are formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and thioethers are typical reduction products.
Scientific Research Applications
4-Chloro-2-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It is employed as a probe to investigate biological processes and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-2-ethylthieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:
- 4-Chloro-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-5-iodothieno[2,3-d]pyrimidine
- 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
Uniqueness
The presence of an ethyl group at the 2-position and a chlorine atom at the 4-position distinguishes this compound from its analogs
Properties
IUPAC Name |
4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-10-7(9)5-3-4-12-8(5)11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDEKLEICRQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481263 | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-11-2 | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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